5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-
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Overview
Description
5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)- is a heterocyclic compound that features a triazole ring fused with a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, catalyzed by acids . Another efficient method is a one-pot catalyst-free procedure at room temperature, involving the reaction of dibenzoylacetylene and triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and specific catalysts depending on the desired reaction.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)- include:
- 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine
- 7-(4-Methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Uniqueness
The uniqueness of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furanyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H5N3O2S |
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Molecular Weight |
219.22 g/mol |
IUPAC Name |
7-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C9H5N3O2S/c13-8-4-7(6-2-1-3-14-6)15-9-11-10-5-12(8)9/h1-5H |
InChI Key |
FPOLUQXDVPFIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)N3C=NN=C3S2 |
Origin of Product |
United States |
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